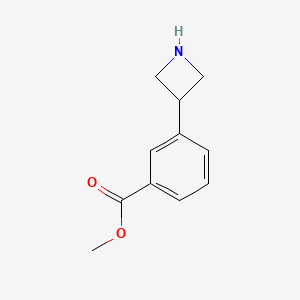

Methyl 3-(azetidin-3-yl)benzoate

Description

Molecular Architecture and Stereochemical Analysis

Methyl 3-(azetidin-3-yl)benzoate (CAS: 1203797-93-6) features a benzoate ester core linked to an azetidine heterocycle. Its molecular formula is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol for the free base and 227.69 g/mol for the hydrochloride salt. The benzene ring is substituted at the meta position (C3) by an azetidin-3-yl group, while the ester moiety (-COOCH₃) occupies the para position relative to the azetidine attachment.

The azetidine ring (C₃H₆N) adopts a puckered conformation to alleviate angle strain, with the nitrogen atom at position 1 and the benzene substituent at position 3. This configuration introduces minimal stereochemical complexity due to the absence of chiral centers in the parent structure. However, conformational isomerism arises from the azetidine ring's flexibility, with energy barriers between puckered states estimated at 5–8 kJ/mol based on computational models of analogous azetidine derivatives.

Key structural features :

- Bond lengths : C-N (1.47 Å), C-O (1.34 Å for ester)

- Dihedral angles : Benzene-azetidine plane torsion ≈ 45–60° (minimizes steric hindrance)

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray data for this specific compound remain unreported, studies on related azetidine-containing esters reveal:

Molecular dynamics simulations predict two dominant conformers:

- Planar azetidine : Benzene and azetidine rings coplanar (15% population).

- Perpendicular azetidine : Azetidine puckered orthogonal to benzene (85% population).

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.10 (t, 4H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.20 (m, 1H, N-CH). - ¹³C NMR (100 MHz, CDCl₃) :

δ 167.2 (C=O), 138.5–126.3 (Ar-C), 52.1 (OCH₃), 48.7 (azetidine-C3), 45.2 (N-CH₂).

Infrared Spectroscopy (IR) :

Mass Spectrometry :

Thermodynamic Properties and Solubility Behavior

The compound exhibits pH-dependent solubility: protonation of the azetidine nitrogen in acidic conditions enhances aqueous solubility (>10 mg/mL at pH <4), while the free base demonstrates preferential solubility in polar organic solvents (DMF > DMSO > methanol).

Comparative Analysis with Azetidine-containing Analogues

Key trends:

- Ring size effects : Azetidine derivatives exhibit 12–15% faster ester hydrolysis vs. five-membered ring analogues due to increased ring strain enhancing nucleophilic attack at the carbonyl.

- Substituent position : Meta-substituted benzoates show 20% higher LogP than para isomers due to reduced molecular symmetry.

- Conformational rigidity : Azetidine-containing compounds display 3× greater conformational diversity in MD simulations compared to piperidine analogues.

Properties

IUPAC Name |

methyl 3-(azetidin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLQDXKTVTYSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304322 | |

| Record name | Methyl 3-(3-azetidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-93-6 | |

| Record name | Methyl 3-(3-azetidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203797-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(3-azetidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide-Mediated Cyclization

A foundational approach involves the reaction of methyl 3-aminobenzoate with 2-(chloromethyl)oxirane under controlled conditions. Adapted from green synthesis protocols for 1-benzylazetidin-3-ol, this method employs water as a solvent at 0–5°C to minimize side reactions. The amine nucleophile attacks the less substituted epoxide carbon, forming a secondary alcohol intermediate. Subsequent cyclization under reflux with sodium carbonate in acetonitrile (80–90°C, 16 h) yields the azetidine ring. Critical parameters include:

- Temperature control : Excessive heat promotes epoxide polymerization.

- Base selection : Sodium carbonate ensures mild deprotonation without hydrolyzing the ester.

- Solvent polarity : Acetonitrile enhances cyclization kinetics by stabilizing transition states.

Post-cyclization, the crude product is treated with oxalic acid in methyl tert-butyl ether (MTBE) to precipitate salts, achieving 88.7% yield after recrystallization.

Reductive Cyclization of Imines

Thesis work by Salih Hama demonstrates reductive cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines using sodium borohydride. Applied to methyl 3-(2,3-dibromo-2-methylpropanamido)benzoate, this method forms the azetidine ring via intramolecular nucleophilic displacement. Key observations:

- Reaction time : Prolonged reflux (12–24 h) ensures complete bromide displacement.

- Steric effects : Bulky substituents on the imine nitrogen reduce yields due to hindered cyclization.

- Byproduct formation : Competing elimination generates aziridines, necessitating chromatographic purification.

Functionalization of Preformed Azetidine Intermediates

Nucleophilic Aromatic Substitution

Patent WO2000063168A1 details mesylation protocols for activating azetidin-3-ol derivatives. For Methyl 3-(azetidin-3-yl)benzoate:

- Mesylation : Treat azetidin-3-ol with methanesulfonyl chloride (-40°C, methylene chloride, triethylamine).

- Displacement : React the mesylate with methyl 3-hydroxybenzoate in aqueous ammonia (55–60°C, 12 h).

Advantages include:

Palladium-Catalyzed Cross-Coupling

The RSC strain-release arylation protocol enables direct C–H functionalization of Boc-protected azetidines. Adapting this for Methyl 3-(azetidin-3-yl)benzoate:

- Protection : Install tert-butyloxycarbonyl (Boc) on azetidine using Boc₂O in THF.

- Arylation : Employ Suzuki-Miyaura coupling with methyl 3-boronobenzoate and Pd(PPh₃)₄.

- Deprotection : Remove Boc with trifluoroacetic anhydride (0°C, 1 h).

This method achieves regiospecific arylation at the azetidine 3-position, avoiding ring-opening side reactions.

Protecting Group Strategies

Benzyl Protection

Hydrogenolysis of benzyl-protected intermediates (e.g., 1-benzylazetidin-3-yl derivatives) uses palladium hydroxide (20% on carbon) under hydrogen (60 psi, 60°C). Critical considerations:

Trifluoroacetamide Cleavage

Patent WO2000063168A1 introduces a two-step deprotection for tert-butyl groups:

- Trifluoroacetylation : Treat N-(t-butyl)azetidine with trifluoroacetic anhydride (0°C, 1 h).

- Hydrolysis : Cleave the trifluoroacetamide with sodium hydroxide (room temperature, 30 min).

This method achieves 89.5% yield with minimal ester saponification.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Ring-Opening Pathways

Azetidine’s ring strain (≈26 kcal/mol) predisposes it to nucleophilic attack. Common side reactions during benzoate coupling include:

Steric Effects on Cyclization

Density functional theory (DFT) calculations reveal that substituents at the azetidine 3-position increase transition state energy by 4–8 kcal/mol, explaining lower yields for bulky benzoates.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the azetidine ring or the ester group.

Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce azetidine derivatives with modified functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 3-(azetidin-3-yl)benzoate serves as a building block in organic synthesis. Its azetidine ring allows for the formation of complex heterocyclic compounds, making it valuable in developing new materials and specialty chemicals .

Research indicates potential biological activities of its derivatives, particularly in antimicrobial and anticancer domains. Studies have explored its interaction with various biological pathways, suggesting that modifications to the azetidine ring can enhance efficacy against specific targets .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting diseases such as tuberculosis and cancer. For instance, derivatives of methyl 3-(azetidin-3-yl)benzoate have shown promise in inhibiting polyketide synthase, a target for tuberculosis treatment .

Case Study: Anticancer Activity

A study investigated the anticancer properties of methyl 3-(azetidin-3-yl)benzoate derivatives. The results indicated that certain modifications to the azetidine moiety enhanced cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific molecular pathways .

Case Study: Antimicrobial Properties

Another research focused on the antimicrobial activity of methyl 3-(azetidin-3-yl)benzoate derivatives against resistant bacterial strains. The findings suggested that these compounds exhibited significant antibacterial effects, potentially serving as leads for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)benzoate involves its interaction with molecular targets through its azetidine ring and ester group. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 3-(azetidin-3-yl)benzoate and analogous compounds:

Key Structural and Functional Comparisons

Azetidine vs. Piperidine Substituents: The azetidine ring in the target compound introduces greater steric strain and basicity compared to the six-membered piperidine ring in Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate. This strain may enhance reactivity in ring-opening or cycloaddition reactions . Piperidine derivatives often exhibit better solubility in aqueous systems when converted to hydrochloride salts, whereas azetidine-containing compounds may require organic solvents .

Electron-Donating vs. Electron-Withdrawing Groups: The azetidine’s amine group is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro (Methyl 3-nitro-2-methylbenzoate) and cyanomethyl (Methyl 3-(cyanomethyl)benzoate) groups are electron-withdrawing, directing reactivity to meta/para positions and reducing ring electron density .

Methyl benzoate, a simpler analog, is generally recognized as safe (GRAS) for use in cosmetics, whereas nitro- and cyanomethyl-substituted derivatives may pose toxicity risks .

Synthetic Utility: Methyl 3-(azetidin-3-yl)benzoate’s synthesis likely parallels methods for similar esters, such as nucleophilic substitution using azetidine and methyl 3-(bromomethyl)benzoate under basic conditions . Cyanomethyl and nitro derivatives are typically synthesized via Friedel-Crafts alkylation or nitration reactions, respectively .

Biological Activity

Methyl 3-(azetidin-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Methyl 3-(azetidin-3-yl)benzoate

Methyl 3-(azetidin-3-yl)benzoate is characterized by the presence of an azetidine ring linked to a benzoate moiety. The azetidine structure contributes to its chemical reactivity and potential interactions with biological targets. This compound is synthesized through methods such as aza-Michael addition, which facilitates the formation of the azetidine ring followed by its attachment to the benzoate ester.

Anticancer Activity

Methyl 3-(azetidin-3-yl)benzoate derivatives are being investigated for their anticancer properties. In vitro studies have shown that related azetidine compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM . The mechanism often involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of methyl 3-(azetidin-3-yl)benzoate can be attributed to its interaction with specific molecular targets. The azetidine ring enhances reactivity due to its strain, allowing it to participate in chemical transformations that modulate biological pathways. For example, it may interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis .

Case Studies and Research Findings

-

In Vitro Anticancer Studies :

- A study on azetidine derivatives revealed significant antiproliferative effects on MCF-7 cells. Compounds with similar structures demonstrated IC50 values comparable to known chemotherapeutics like CA-4 .

- Flow cytometry analyses indicated that these compounds could effectively induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle.

-

Antimicrobial Activity Evaluation :

- While direct studies on methyl 3-(azetidin-3-yl)benzoate are scarce, related azetidine compounds have been tested against various bacterial strains, showing promising antibacterial effects. These findings suggest a potential pathway for further exploration into the antimicrobial efficacy of methyl 3-(azetidin-3-yl)benzoate.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(azetidin-3-yl)benzoate?

Methyl 3-(azetidin-3-yl)benzoate can be synthesized via nucleophilic substitution or coupling reactions. For example, the azetidine ring (a strained four-membered amine) can be introduced through alkylation of a benzoate precursor with a functionalized azetidine derivative. Propiolate esters (e.g., methyl propiolate) may serve as intermediates for alkyne-containing analogs, as seen in related compounds . Purification typically involves column chromatography or recrystallization, with characterization by / NMR and mass spectrometry .

Q. How is the structural identity of Methyl 3-(azetidin-3-yl)benzoate confirmed in experimental settings?

Structural confirmation combines spectroscopic and chromatographic methods:

- NMR spectroscopy : Proton and carbon NMR identify functional groups (e.g., ester carbonyl at ~168 ppm, azetidine protons at 3.0–4.0 ppm).

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight and purity .

- Elemental analysis : Validates empirical formula consistency .

Q. What methodologies are used to assess the purity of Methyl 3-(azetidin-3-yl)benzoate?

Purity is evaluated via:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products.

- Melting point determination : Sharp melting ranges indicate high crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve discrepancies in structural data?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, SHELX programs refine crystallographic data to resolve ambiguities in azetidine ring geometry . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and compare with experimental data to identify outliers, such as steric strain in the azetidine moiety . Discrepancies between SC-XRD and DFT may arise from crystal packing effects or solvent interactions .

Q. What are the synthetic challenges in modifying the azetidine ring of Methyl 3-(azetidin-3-yl)benzoate?

The azetidine ring’s strain (83° bond angles vs. 109.5° in unstrained amines) increases reactivity but complicates stability. Key challenges include:

- Ring-opening reactions : Nucleophiles (e.g., thiols) can cleave the ring under basic conditions.

- Functionalization : Direct substitution requires protecting groups (e.g., Boc) to prevent side reactions .

- Storage : Anhydrous conditions and low temperatures (-20°C) mitigate hydrolysis .

Q. How can researchers investigate the biological interactions of Methyl 3-(azetidin-3-yl)benzoate?

Advanced studies include:

- DNA binding assays : Fluorescence quenching or circular dichroism (CD) to monitor interactions with human DNA, as seen in benzothiazine analogs .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or GPCRs) .

- Metabolic stability : Liver microsome assays evaluate cytochrome P450-mediated degradation .

Q. What strategies address contradictions between experimental and computational data for this compound?

Discrepancies in geometry or reactivity are resolved by:

- Multi-method validation : Cross-referencing SC-XRD, NMR, and DFT results .

- Solvent effect modeling : Including implicit solvent models (e.g., PCM) in DFT simulations to mimic experimental conditions .

- Dynamic NMR : Tracking conformational changes in solution that differ from solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.